molecular formula C14H9F3O B165541 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 126091-24-5

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B165541
M. Wt: 250.21 g/mol
InChI Key: KSXHXCWTPJPLAT-UHFFFAOYSA-N
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Description

“3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound that contains a trifluoromethyl group . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . Another study investigated the influence of the alkyl chain length and various benzene ring substituents on the biological activity of a thiourea derivative .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Bhat et al. (2016) focused on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. In silico molecular docking studies further supported their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthesis of Pyrazolo[4,3-c]pyridines

Palka et al. (2014) presented a straightforward synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment. This method involved the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes. The resulting compounds were useful in further chemical applications (Palka et al., 2014).

Fluorescence Probe Development

Chu et al. (2019) synthesized a new fluorescence probe, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), exhibiting high selectivity and sensitivity toward homocysteine. This probe showed potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).

Synthesis of Novel Pyrazole-4-carbaldehydes

Hu et al. (2010) reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. These compounds were confirmed by various spectroscopic methods and X-ray crystallography, contributing to chemical research (Hu et al., 2010).

Tuberculosis Inhibitory Activity

Costa et al. (2006) described the synthesis and in vitro anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as lead molecules for tuberculosis treatment (Costa et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHXCWTPJPLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362688
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

126091-24-5
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kang, XL Yue, CS Chen, JH Li, HJ Ma - Molecules, 2015 - mdpi.com
With the objective of finding valuable herbicidal candidates, a series of new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and their herbicidal activities were …
Number of citations: 7 www.mdpi.com
C Chen, YX Wang, SB Li, QY Wu - New Journal of Chemistry, 2022 - pubs.rsc.org
Succinate-ubiquinone oxidoreductase (SQR, EC 1.3.5.1, respiratory complex II) has been demonstrated as a promising target for numerous agricultural fungicides. With the aim to …
Number of citations: 0 pubs.rsc.org
M Akkoc, N Buğday, S Altın… - Applied Organometallic …, 2021 - Wiley Online Library
The Magnetite@MCM‐41@NHC@Pd catalyst was obtained with Pd metal bound to the NHC ligand anchored to the surface of Fe 3 O 4 @MCM‐41. It was characterized by Fourier …
Number of citations: 8 onlinelibrary.wiley.com

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